N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-12-5-3-10(4-6-12)13-7-11(14-9-15-13)8-16-20(2,17)18/h3-7,9,16H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVRGNDNZDUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-methoxybenzaldehyde and a suitable amine.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a nucleophilic substitution reaction, where a sulfonamide precursor reacts with the pyrimidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable electrophiles are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide has a molecular formula of C23H22N6O and a molecular weight of 398.5 g/mol. The structure features a pyrimidine core substituted with a methoxyphenyl group, which is crucial for its biological activity. The sulfonamide moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of methanesulfonamide have been studied for their ability to inhibit tubulin polymerization, which is essential for cancer cell proliferation. Such inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
2. Targeting Kinase Pathways
The compound may also play a role in targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which is often deregulated in various cancers. Inhibitors of this pathway are being developed as potential cancer therapies. The structural similarity of this compound to known PI3K inhibitors suggests it could be explored as a novel agent in this context .
3. Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity, particularly against bacterial infections. Compounds containing methanesulfonamide have shown efficacy against certain pathogens by inhibiting bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfa drugs, making this compound a candidate for further exploration in antimicrobial therapies .
Synthesis and Derivative Development
The synthesis of this compound involves complex multi-step processes that can yield various derivatives with enhanced biological activities. For example, modifications to the methoxy group or the pyrimidine ring can lead to compounds with improved potency or selectivity against specific targets.
Key Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Reaction of 4-methoxybenzaldehyde with pyrimidine derivatives to form the core structure. |
| 2 | Sulfonation | Introduction of the methanesulfonamide group via sulfonation reactions. |
| 3 | Functionalization | Further modification of the side chains to enhance biological activity. |
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Anticancer Activity : A recent investigation demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Another study reported promising results where related compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Inhibition of Kinase Activity : Research highlighted the potential of this compound as an inhibitor of specific kinases involved in tumor growth signaling pathways, suggesting its utility in targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
Pyrimidine Core Modifications
- N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (): This compound features a diphenylphosphorylmethyl group at the 5-position and a 4-fluorophenyl group at the 4-position.
- The 4-fluorophenyl group may enhance bioavailability compared to the target’s 4-methoxyphenyl group .
Sulfonamide Variations
- Alixorextonum ():
A bicyclic orexin-2 receptor agonist with a methanesulfonamide group. The rigid bicyclic scaffold contrasts with the flexible pyrimidine-methylsulfonamide linkage in the target compound, demonstrating how scaffold geometry influences target selectivity . - N-(Cyclopropylmethyl)-1-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide (): This compound incorporates a pyrrolopyrimidine core and cyclopropylmethyl group, enhancing steric bulk. The cis-cyclobutyl configuration may restrict conformational flexibility, unlike the target’s simpler pyrimidine-methylsulfonamide structure .
Physicochemical Properties
- Melting Points: The target compound’s analogs exhibit melting points ranging from 252–255°C () to 90% crystalline yields via methanol evaporation (). These data suggest that substituents like fluorophenyl or chloromethyl groups (e.g., ) increase melting points due to enhanced intermolecular interactions .
- Mass Spectrometry :
Biological Activity
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrimidine derivatives, including those with methanesulfonamide functionalities, have been associated with various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-methoxyphenyl group and a methanesulfonamide moiety. Its chemical structure can be represented as follows:
Key Structural Features:
- Pyrimidine Ring: Known for its role in nucleic acids and various biological processes.
- Methanesulfonamide Group: Often enhances solubility and bioactivity.
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrimidine compounds, it was found that those containing the methanesulfonamide group showed enhanced antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using in vitro models where it demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings align with the general trend observed in other pyrimidine derivatives, which often exhibit anti-inflammatory effects through the modulation of signaling pathways involved in inflammation .
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays showed that this compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The IC50 values obtained were promising, suggesting that further investigation into its mechanism of action could reveal novel pathways for cancer treatment .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the methanesulfonamide group plays a crucial role in enzyme inhibition, particularly targeting sulfonamide-sensitive enzymes involved in bacterial metabolism. Additionally, the presence of the methoxy group on the phenyl ring may enhance lipophilicity, facilitating better cellular uptake .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A research team synthesized several pyrimidine derivatives to evaluate their antimicrobial efficacy. Among these, the target compound showed significant activity against both gram-positive and gram-negative bacteria, indicating its broad-spectrum potential .
- In Vitro Anti-inflammatory Assessment : In a controlled laboratory setting, the compound was tested on macrophage cell lines exposed to lipopolysaccharides (LPS). Results indicated a marked reduction in inflammatory markers after treatment with varying concentrations of the compound .
- Cancer Cell Proliferation Inhibition : A study focused on various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition compared to control groups. The findings suggest that this compound could be developed into a potential anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}methanesulfonamide?
- Answer : A common route involves nucleophilic substitution reactions using sulfonyl chlorides and pyrimidine derivatives under basic conditions (e.g., K₂CO₃ or Et₃N). Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–120°C enhance reaction efficiency. Monitor progress via HPLC for intermediate purity and NMR for structural confirmation .
Q. How can the molecular structure of this compound be rigorously characterized?
- Answer : Use a combination of ¹H/¹³C NMR to identify proton and carbon environments, mass spectrometry (HRMS) for molecular weight validation, and single-crystal X-ray diffraction to resolve stereochemistry and bond angles. X-ray data also confirm substituent positioning on the pyrimidine ring .
Q. What experimental methods are used to determine solubility and physicochemical stability?
- Answer : Employ the shake-flask method with HPLC-UV quantification in solvents of varying polarity (e.g., water, DMSO). For stability, conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and pH gradients (2–9) to identify degradation products .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Answer : Validate assay protocols using positive controls (e.g., known enzyme inhibitors) and ensure compound purity (>95% via HPLC). Apply multivariate statistical analysis (ANOVA or PCA) to identify confounding variables (e.g., solvent choice, cell-line variability). Cross-reference with in silico ADMET predictions to rule out pharmacokinetic discrepancies .
Q. What strategies optimize selectivity for target enzymes over structurally related off-targets?
- Answer : Perform kinetic assays (IC₅₀, Kᵢ) against homologs to identify selectivity-determining residues. Use molecular docking (AutoDock Vina) to map interactions within binding pockets. For example, modifying the 4-methoxyphenyl group may reduce off-target binding to kinases like FAK by steric hindrance .
Q. How can computational modeling predict biological targets for understudied derivatives?
- Answer : Build homology models of candidate targets (e.g., CDK9) using tools like SWISS-MODEL. Dock the compound into ATP-binding sites and validate poses with RMSD <2 Å against co-crystallized inhibitors (e.g., TAE-226). Prioritize targets with high docking scores and conserved interaction motifs .
Q. What methodologies guide structure-activity relationship (SAR) studies for derivative design?
- Answer : Introduce substituents at the pyrimidine C6 position (e.g., halogens for electron-withdrawing effects) and vary sulfonamide alkyl chains to modulate lipophilicity. Validate using QSAR models with descriptors like logP and polar surface area. For antimicrobial SAR, correlate substituent electronegativity with MIC values .
Q. How can Design of Experiments (DoE) improve synthetic scalability while maintaining yield?
- Answer : Apply DoE to optimize critical parameters: temperature (±10°C tolerance), solvent ratios (DMF:H₂O), and catalyst loading. Use process analytical technology (PAT) tools like in-line FTIR to monitor reaction progression. For reproducibility, define a design space with ≥90% yield as the response variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
